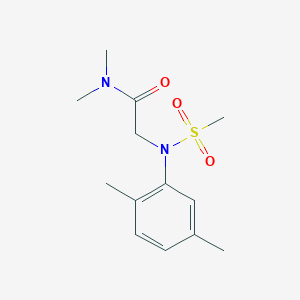![molecular formula C14H22N2O2 B5704536 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5704536.png)
2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol, also known as MP-10, is a chemical compound that has been widely studied for its potential use as a therapeutic agent. It belongs to a class of compounds called phenols and has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to interact with multiple targets, including the dopamine transporter and the serotonin receptor. 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has several advantages for use in lab experiments. It is relatively easy to synthesize and has been well-characterized in terms of its pharmacological activities. However, there are also some limitations to its use. 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has been found to have poor solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol. One area of interest is the development of more potent and selective analogs of 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol for use as therapeutic agents. Another area of interest is the investigation of the neuroprotective effects of 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol in animal models of neurodegenerative diseases. Finally, the development of novel drug delivery systems for 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol may help to overcome some of the solubility issues associated with the compound.
Méthodes De Synthèse
The synthesis of 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol involves the reaction of 2-ethoxyphenol with 4-methylpiperazine and formaldehyde. The resulting compound is then treated with hydrogen chloride to yield the final product. The synthesis of 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has been well-established and has been used to produce the compound on a large scale for research purposes.
Applications De Recherche Scientifique
2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has been the subject of extensive scientific research due to its potential use as a therapeutic agent. It has been found to have a range of pharmacological activities, including analgesic, anti-inflammatory, and anti-cancer effects. 2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
2-ethoxy-6-[(4-methylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-18-13-6-4-5-12(14(13)17)11-16-9-7-15(2)8-10-16/h4-6,17H,3,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIXWPFSCOLTHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5422788 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B5704459.png)
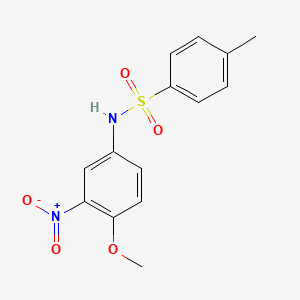
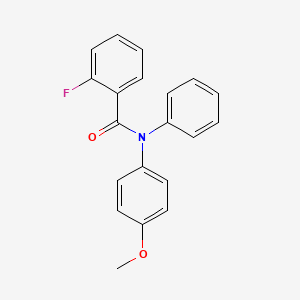

![N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide](/img/structure/B5704487.png)
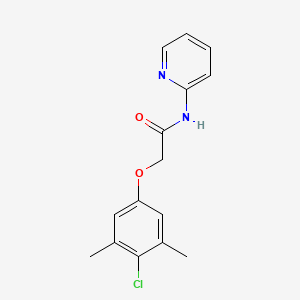
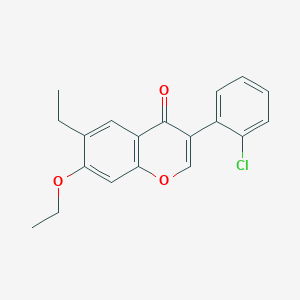

![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5704517.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5704521.png)
![2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime]](/img/structure/B5704542.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol](/img/structure/B5704547.png)

